molecular formula C26H27N3O4S B6518898 N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-9H-xanthene-9-carboxamide CAS No. 904831-43-2

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-9H-xanthene-9-carboxamide

Cat. No.: B6518898
CAS No.: 904831-43-2
M. Wt: 477.6 g/mol
InChI Key: WIKDMEBQLWRJRN-UHFFFAOYSA-N
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Description

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-9H-xanthene-9-carboxamide is a synthetic organic compound featuring a xanthene core (a tricyclic aromatic system) linked to a carboxamide group. The carboxamide nitrogen is further substituted with a 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl chain. Key structural elements include:

  • Xanthene backbone: Provides rigidity and planar aromaticity, which may enhance fluorescence or interaction with biological targets.
  • Carboxamide group: Introduces hydrogen-bonding capability and polarity.

This compound’s structural complexity implies applications in medicinal chemistry (e.g., CNS-targeting agents) or biochemical probes.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c30-26(25-21-10-4-6-12-23(21)33-24-13-7-5-11-22(24)25)27-14-19-34(31,32)29-17-15-28(16-18-29)20-8-2-1-3-9-20/h1-13,25H,14-19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKDMEBQLWRJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related xanthene-carboxamide derivatives and their distinguishing features:

Compound Name & Source Molecular Weight Key Structural Features Potential Applications
Target Compound ~470 (estimated) Xanthene + carboxamide + ethyl-sulfonyl-phenylpiperazine Research chemical, receptor studies
N-(1-Ethyl-4-piperidinyl)-9H-xanthene-9-carboxamide 336.43 Xanthene + carboxamide + ethyl-piperidine Pharmaceutical intermediate
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide 434.51 Xanthene + carboxamide + pyrrolidine-sulfonylphenyl Bioactivity screening
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide ~450 (estimated) Xanthene + carboxamide + pyridazinyl-ether Fluorescent probes or ligands
N-[2-(diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide hydrochloride Not specified Xanthene + carboxamide + diethylaminoethyl-phenyl (salt form) Enhanced solubility for drug delivery

Key Comparative Analysis

Substituent Effects on Solubility :

  • The target compound’s sulfonyl group and piperazine ring increase polarity compared to the piperidine analog (MW 336.43) , likely improving aqueous solubility.
  • The hydrochloride salt in demonstrates how ionizable groups (e.g., tertiary amines) can enhance solubility in acidic environments.

Bioactivity Implications: Piperazine vs. Sulfonyl vs. Ether Linkages: The sulfonyl group in the target compound and may improve metabolic stability over ether-linked derivatives (e.g., ) due to resistance to enzymatic cleavage.

Synthetic Flexibility: highlights synthetic routes for xanthene-carboxamide derivatives, such as coupling hydroxyxanthenones with acyl chlorides . The target compound’s sulfonylethyl-piperazine chain could be introduced via nucleophilic substitution or sulfonylation reactions.

Substituents like sulfonyl or piperazine may modulate fluorescence quantum yield or wavelength sensitivity .

Research Findings and Hypotheses

  • Receptor Binding : The phenylpiperazine moiety is prevalent in antipsychotics (e.g., ’s thiothixene), suggesting the target compound may interact with dopaminergic or serotonergic receptors.
  • Chemical Stability : Sulfonyl groups (as in and the target compound) generally confer higher stability against hydrolysis compared to ester or ether linkages.
  • Comparative Solubility : The target compound’s molecular weight (~470) and polar groups position it between smaller analogs (e.g., ) and bulkier derivatives (e.g., ), balancing solubility and membrane permeability.

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